4-(4-methylanilino)-N-[(E)-thiophen-2-ylmethylideneamino]butanamide
Overview
Description
4-(4-methylanilino)-N-[(E)-thiophen-2-ylmethylideneamino]butanamide is a complex organic compound that features a combination of aromatic and heterocyclic structures
Preparation Methods
The synthesis of 4-(4-methylanilino)-N-[(E)-thiophen-2-ylmethylideneamino]butanamide typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the Aniline Derivative: The starting material, 4-methylaniline, is reacted with a suitable acylating agent to form the corresponding anilino derivative.
Condensation Reaction: The anilino derivative is then subjected to a condensation reaction with thiophene-2-carbaldehyde under basic conditions to form the Schiff base.
Amidation: The Schiff base is further reacted with butanoyl chloride in the presence of a base to yield the final product, this compound.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Chemical Reactions Analysis
4-(4-methylanilino)-N-[(E)-thiophen-2-ylmethylideneamino]butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the imine group to an amine.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-(4-methylanilino)-N-[(E)-thiophen-2-ylmethylideneamino]butanamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the design of new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: Its unique structural features make it a candidate for use in the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound is used in research to understand its interactions with biological macromolecules, such as proteins and nucleic acids, which can provide insights into its potential therapeutic effects.
Mechanism of Action
The mechanism of action of 4-(4-methylanilino)-N-[(E)-thiophen-2-ylmethylideneamino]butanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved in its action can include signal transduction pathways, metabolic pathways, or gene expression regulation.
Comparison with Similar Compounds
4-(4-methylanilino)-N-[(E)-thiophen-2-ylmethylideneamino]butanamide can be compared with similar compounds such as:
4-(2-(3-chloro-2-methylanilino)(oxo)ac)carbohydrazonoyl-2-ethoxy-phenyl benzoate: This compound shares structural similarities but differs in its functional groups and overall reactivity.
3-[(3-hydrazino-3-oxopropyl)anilino]- and 3-[(3-hydrazino-3-oxopropyl)-4-methylanilino]propane hydrazides: These compounds have similar aniline derivatives but differ in their hydrazide functional groups.
The uniqueness of this compound lies in its specific combination of aromatic and heterocyclic structures, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
4-(4-methylanilino)-N-[(E)-thiophen-2-ylmethylideneamino]butanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3OS/c1-13-6-8-14(9-7-13)17-10-2-5-16(20)19-18-12-15-4-3-11-21-15/h3-4,6-9,11-12,17H,2,5,10H2,1H3,(H,19,20)/b18-12+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYCNFDJQGXTAHV-LDADJPATSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NCCCC(=O)NN=CC2=CC=CS2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)NCCCC(=O)N/N=C/C2=CC=CS2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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